AKR1C3 Inhibition Potency: 6‑Methoxy‑3‑methyl vs. 6‑Methoxy‑1‑tetralone and 3‑Methyl‑1‑tetralone
In a validated in vitro AKR1C3 inhibition assay using S‑tetralol oxidation, the target compound exhibits an IC50 of 79 nM, compared to 3‑methyl‑1‑tetralone (IC50 = 310 nM) and 6‑methoxy‑1‑tetralone (Ki = 2730 nM). This represents a 3.9‑fold improvement over the 3‑methyl analogue and a >34‑fold improvement over the 6‑methoxy analogue [1][2][3]. The data were obtained from independent BindingDB‑curated ChEMBL entries, all using comparable fluorescence‑based or UV‑spectrophotometric readouts.
| Evidence Dimension | AKR1C3 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 79 nM (BindingDB BDBM50509719) |
| Comparator Or Baseline | 3‑Methyl‑1‑tetralone: IC50 = 310 nM (BDBM50462394); 6‑Methoxy‑1‑tetralone: Ki = 2730 nM (BDBM50396748) |
| Quantified Difference | 3.9‑fold vs. 3‑methyl analogue; >34‑fold vs. 6‑methoxy analogue |
| Conditions | Recombinant AKR1C3 (human or unspecified origin), S‑tetralol substrate, NADPH cofactor, fluorescence or UV‑Vis detection; Cheng‑Prusoff analysis for Ki determination. |
Why This Matters
For researchers developing AKR1C3 inhibitors for castration‑resistant prostate cancer, the 6‑OMe‑3‑Me substitution pattern is essential for achieving nanomolar potency, and simple mono‑substituted tetralones are not viable alternatives.
- [1] BindingDB Entry BDBM50509719. IC50 = 79 nM for target compound against recombinant AKR1C3. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50509719 View Source
- [2] BindingDB Entry BDBM50462394. IC50 = 310 nM for 3‑methyl‑1‑tetralone against human AKR1C3. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462394 View Source
- [3] BindingDB Entry BDBM50396748. Ki = 2.73E+3 nM for 6‑methoxy‑1‑tetralone against human recombinant AKR1C3. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50396748 View Source
